2-Bromo-5-hydroxybenzaldehyde

Regioselectivity Bromination Synthesis

As a key intermediate for the topical PDE4 inhibitor Crisaborole, this compound's exact 2-bromo-5-hydroxy substitution is mandatory. Generic substitution with other brominated isomers (e.g., 2-bromo-3-hydroxy or 4-bromo-3-hydroxy) leads to synthesis derailment. The 2-position bromine enables selective nucleophilic substitution, while the 5-hydroxy group allows orthogonal protection—a reactivity profile absent in other isomers. For consistent, reproducible results in pharmaceutical R&D, purchase only this specific compound.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 1761-61-1
Cat. No. B118957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-hydroxybenzaldehyde
CAS1761-61-1
Synonyms5-Bromo-2-hydroxy-benzaldehyde;  5-Bromo-2-hydroxybenzaldehyde;  NSC 7310;  NSC 9258
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)C=O)Br
InChIInChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
InChIKeySCRQAWQJSSKCFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-hydroxybenzaldehyde (CAS 1761-61-1) Procurement Overview: Key Identifiers and Baseline Characteristics


2-Bromo-5-hydroxybenzaldehyde (CAS 1761-61-1), a monobrominated derivative of 3-hydroxybenzaldehyde, is a white to off-white crystalline solid with a molecular formula of C₇H₅BrO₂ and a molecular weight of 201.02 g/mol [1]. Characterized by a bromine atom at the 2-position, a hydroxyl group at the 5-position, and an aldehyde functionality, this compound serves primarily as a versatile building block in organic synthesis . Its reactivity is defined by the interplay of its substituents, enabling its use in nucleophilic substitution and various coupling reactions for the construction of complex molecules [2]. Common applications include its role as a key intermediate in pharmaceutical synthesis, particularly for agents like Crisaborole, and as a reactant in life science research [3].

Why Generic Substitution Fails for 2-Bromo-5-hydroxybenzaldehyde in Critical Applications


The unique 2-bromo-5-hydroxy substitution pattern of 2-Bromo-5-hydroxybenzaldehyde (CAS 1761-61-1) dictates its specific reactivity and properties, making it non-interchangeable with close analogs . A generic substitution with other brominated hydroxybenzaldehyde isomers, such as the 2-bromo-3-hydroxy or 4-bromo-3-hydroxy variants, can lead to profoundly different outcomes in synthesis and performance [1]. For instance, the selective reactivity of the 2-position bromine towards nucleophilic substitution, a feature central to its utility in Crisaborole synthesis, is not shared by analogs with bromine at other positions [2]. Similarly, altering the hydroxyl group's position from the 5- to the 3-position modifies the compound's solid-state structure and intermolecular hydrogen bonding, which are critical for its crystallinity and handling properties [3]. The quantitative evidence below underscores why procurement must be specific to this exact compound for reliable and reproducible results.

Quantitative Evidence Guide: Differentiating 2-Bromo-5-hydroxybenzaldehyde from Its Closest Analogs


Regioselectivity in Bromination: 2-Bromo-5-hydroxybenzaldehyde as the Exclusive Monobromination Product

Monobromination of 3-hydroxybenzaldehyde selectively yields 2-Bromo-5-hydroxybenzaldehyde as the sole monobrominated isomer. This was confirmed by X-ray diffraction, distinguishing it from the previously debated 4-bromo-3-hydroxybenzaldehyde isomer, which was not observed [1].

Regioselectivity Bromination Synthesis

Crystal Packing and Hydrogen Bonding: A Defined Network for Consistent Solid-State Properties

The crystal structure of 2-Bromo-5-hydroxybenzaldehyde is characterized by a specific O···O hydrogen bond distance of 2.804 (4) Å between hydroxyl and carbonyl groups, forming zigzag chains. The aldehyde group is twisted by 7.1 (5)° out of the benzene ring plane. In contrast, the di-bromo analog, 2,4-dibromo-5-hydroxybenzaldehyde, exhibits a significantly altered intermolecular interaction landscape and supramolecular organization due to the introduction of a second bromine atom [1].

Crystallography Hydrogen Bonding Solid-State Properties

Synthesis Yield: A Key Differentiator for Process Economics

The synthesis of 2-Bromo-5-hydroxybenzaldehyde can be achieved with varying yields depending on the route. A demethylation route using BBr₃ on 2-bromo-5-methoxybenzaldehyde provides a high yield of 90.9% . In contrast, the direct bromination of 3-hydroxybenzaldehyde, a common industrial method, has been reported to proceed with a lower yield of 63% . This highlights the importance of route selection for cost-effective procurement.

Synthesis Yield Process Economics

Target Engagement: Selective Inhibition of ALDH2

2-Bromo-5-hydroxybenzaldehyde demonstrates inhibitory activity against the human mitochondrial aldehyde dehydrogenase (ALDH2) enzyme. In a competitive inhibition assay, it exhibited a Ki of 2.40E+3 nM (2.4 µM) and an IC50 of 4.60E+3 nM (4.6 µM) [1]. This activity profile is specific to the 2-bromo-5-hydroxy substitution pattern and may differ for other brominated benzaldehyde derivatives, although direct comparative data is not available.

Enzyme Inhibition ALDH2 Biochemical Assay

Recommended Application Scenarios for 2-Bromo-5-hydroxybenzaldehyde Based on Quantitative Evidence


Pharmaceutical Intermediate for Crisaborole Synthesis

As a key intermediate in the synthesis of the topical PDE4 inhibitor Crisaborole, 2-Bromo-5-hydroxybenzaldehyde is essential. Its unique 2-bromo-5-hydroxy substitution pattern is required for the specific coupling reactions in the drug's manufacturing process. Using an incorrect isomer would derail the synthesis, making the correct procurement critical for pharmaceutical development and production [1].

Building Block for Selective Functionalization in Organic Synthesis

The distinct reactivity of the bromine at the 2-position enables selective nucleophilic substitution reactions, while the 5-hydroxy group can be independently protected or functionalized. This orthogonal reactivity is not available in isomers where the substituents are differently positioned. This makes it a valuable building block for constructing complex molecular architectures, such as Bcl-XL and PDE4 inhibitors [2].

Crystallography and Solid-State Research

The well-defined crystal structure of 2-Bromo-5-hydroxybenzaldehyde, characterized by specific hydrogen-bonding networks (O···O distance of 2.804 Å) and a twisted aldehyde group (7.1°), provides a reliable model for studying non-covalent interactions and crystal engineering. Its solid-state properties are consistent and distinct from di-bromo or other mono-bromo isomers, making it a preferred standard for comparative studies [3].

Biochemical Research on ALDH2 Inhibition

With a confirmed Ki of 2.4 µM and IC50 of 4.6 µM against human ALDH2, 2-Bromo-5-hydroxybenzaldehyde serves as a useful tool compound for investigating the role of this enzyme in cellular processes and disease models. While not a potent drug candidate, its specific and quantifiable activity profile supports its use as a reference inhibitor in biochemical assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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